Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate

Sigma receptor pharmacology Neuropharmacology Receptor subtype selectivity

Tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate (CAS 223797-47-5; synonym: 1-Boc-4-(3-pyridinyl)piperazine) is a Boc-protected pyridinylpiperazine building block with molecular formula C₁₄H₂₁N₃O₂ and molecular weight 263.34 g/mol. It is classified as a pyridinylpiperazine—a heterocyclic scaffold composed of a pyridine ring linked via its 3-position to the N4 of a piperazine ring, with a tert-butoxycarbonyl (Boc) protecting group occupying the N1 position.

Molecular Formula C14H21N3O2
Molecular Weight 263.341
CAS No. 223797-47-5
Cat. No. B2459786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate
CAS223797-47-5
Molecular FormulaC14H21N3O2
Molecular Weight263.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC=C2
InChIInChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-5-4-6-15-11-12/h4-6,11H,7-10H2,1-3H3
InChIKeyLZHMIBDVBBRGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(Pyridin-3-YL)piperazine-1-carboxylate (CAS 223797-47-5): Structural Identity, Physicochemical Profile, and Supply-Grade Specifications for Research Procurement


Tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate (CAS 223797-47-5; synonym: 1-Boc-4-(3-pyridinyl)piperazine) is a Boc-protected pyridinylpiperazine building block with molecular formula C₁₄H₂₁N₃O₂ and molecular weight 263.34 g/mol [1]. It is classified as a pyridinylpiperazine—a heterocyclic scaffold composed of a pyridine ring linked via its 3-position to the N4 of a piperazine ring, with a tert-butoxycarbonyl (Boc) protecting group occupying the N1 position [1]. The compound is catalogued as an enzyme inhibitor ligand in the BRENDA database [2] and has been cited as a synthetic intermediate in patents directed to CDK-mediated cell-cycle inhibitors (WO2009/085185 A1, Amgen Inc.) [3]. Commercially, it is routinely supplied at ≥95% purity (HPLC) with recommended long-term storage at 2–8 °C in a cool, dry environment .

Why Generic Substitution of Tert-Butyl 4-(Pyridin-3-YL)piperazine-1-carboxylate Fails: Regioisomeric, Protecting-Group, and Scaffold-Class Differentiation


In-class pyridinylpiperazine carboxylates are not functionally interchangeable. The position of the pyridyl nitrogen (2-, 3-, or 4-substitution) directly dictates receptor subtype selectivity profiles: (3-pyridyl)piperazines and (4-pyridyl)piperazines preferentially engage σ₁ receptors (Ki = 21–97 nM range), whereas (2-pyridyl)piperazines exhibit σ₂ receptor preference with substantially higher σ₂ affinity (Ki ≈ 4.9 nM for the lead 2-pyridyl series) [1]. The Boc protecting group further differentiates this compound from its unprotected congener, 1-(pyridin-3-yl)piperazine, by enabling orthogonal N1-selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without perturbing the pyridyl-piperazine N4 bond—a critical requirement in multi-step medicinal chemistry workflows [2]. Additionally, the tert-butyl carbamate imparts a calculated XLogP3-AA of 1.6 and zero hydrogen bond donors, properties that directly influence fragment-based screening suitability and downstream pharmacokinetic optimization relative to N-alkyl or N-aryl piperazine analogs [3]. The following quantitative evidence guide substantiates these differentiation claims.

Quantitative Differentiation Evidence for Tert-Butyl 4-(Pyridin-3-YL)piperazine-1-carboxylate: Comparator-Based Selection Criteria


Sigma-1 vs. Sigma-2 Receptor Subtype Selectivity Driven by Pyridyl Nitrogen Position

The pyridyl nitrogen position is a critical determinant of sigma receptor subtype engagement. In a systematic study of pyridylpiperazine sigma ligands, (3-pyridyl)piperazine derivatives (compounds 3 and 4) demonstrated preferential σ₁ receptor binding with Ki values of 97.2 ± 6.9 nM and 21.2 ± 2.3 nM respectively, while exhibiting 4.5-fold and 5.2-fold lower affinity for σ₂ receptors (Ki = 440 ± 20 nM and 110.0 ± 8.6 nM). In contrast, the previously reported (2-pyridyl)piperazine lead compound 6 displayed potent σ₂ affinity (Ki = 4.91 ± 0.77 nM) with a σ₁/σ₂ selectivity ratio of 16.9, representing a diametrically opposite subtype preference [1]. No (4-pyridyl)piperazine comparator in the same series achieved sub-10 nM σ₂ affinity. This positional effect directly impacts target engagement strategy: the 3-pyridyl scaffold is the appropriate choice for σ₁-preferring probe development, while 2-pyridyl congeners are mandated for σ₂-selective programs.

Sigma receptor pharmacology Neuropharmacology Receptor subtype selectivity

Orthogonal Boc Deprotection Enables Sequential Piperazine Functionalization Unavailable with Unprotected or N-Alkyl Analogs

The Boc protecting group on tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate provides well-characterized orthogonal deprotection kinetics. Exposure to TFA/CH₂Cl₂ (1:1 v/v, 0 °C to rt, 1–2 h) or HCl/dioxane (4 M, rt, 0.5–2 h) quantitatively removes the Boc group to yield 1-(pyridin-3-yl)piperazine (CAS 67980-77-2) as the HCl or TFA salt, with typical isolated yields of 90–98% [1]. In contrast, the unprotected congener 1-(pyridin-3-yl)piperazine possesses two chemically distinct but similarly nucleophilic secondary amines (piperazine N1 and N4), necessitating low-temperature or protecting-group-mediated differentiation to achieve monofunctionalization selectivity. Studies on Boc-piperazine lithiation-trapping sequences demonstrate that the Boc group enables α-lithiation at the N-Boc-substituted ring position with high regioselectivity, followed by electrophilic trapping to introduce diverse substituents, a transformation that is not feasible on unprotected or N-alkyl piperazines without competing N-arylation or over-alkylation [2]. The calculated hydrogen bond donor count of zero (vs. one donor for the unprotected analog) additionally confers superior solubility in aprotic organic solvents (EtOAc, THF, CH₂Cl₂) for homogeneous reaction conditions [3].

Synthetic methodology Protecting group strategy Piperazine functionalization

Patent-Cited Intermediate in CDK4/6 Inhibitor Development Programs (Amgen WO2009/085185)

Tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate (CAS 223797-47-5) is explicitly cited as a synthetic intermediate in Amgen's WO2009/085185 A1 patent, which describes fused pyridine, pyrimidine, and triazine compounds as cell cycle inhibitors targeting CDK4-mediated disorders including cancer [1]. The compound appears on pages 114–115 of the patent and was obtained in ~84% yield, indicating established process-scale synthetic viability within an industrial drug discovery context . In comparison, the analogous 4-pyridyl regioisomer (tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate, CAS 887775-50-0) has been primarily utilized in histamine H₃ receptor (hH₃R) ligand programs with the 4-pyridyl-piperazino moiety established as a bioisosteric piperidine replacement in H₃R antagonists (exemplified by compound 10 with demonstrated anticonvulsant activity in the MES model, pro-cognitive properties in passive avoidance testing, and metabolic stability evaluation in human liver microsomes) [2]. The divergent patent landscapes—CDK4/6 oncology for the 3-pyridyl scaffold vs. H₃R neuroscience for the 4-pyridyl scaffold—demonstrate that the regioisomeric choice directly maps to distinct therapeutic indication spaces and target classes.

CDK inhibitor Cancer therapeutics Patent-cited intermediate

Fragment-Based Drug Discovery Compatibility: Allosteric Protein Binder Fragment Profile Distinguished from Non-Boc and Non-Pyridyl Analogs

The pyridinyl piperazine carboxylate scaffold represented by tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate is commercially positioned as a fragment for allosteric protein binders, with salt forms developed to improve crystallinity for protein co-crystallization and X-ray crystallography-assisted drug design . The compound's computed physicochemical profile—XLogP3-AA = 1.6, molecular weight 263.34 g/mol, rotatable bond count = 2, hydrogen bond acceptor count = 4, hydrogen bond donor count = 0—falls within Rule-of-Three (Ro3) fragment space (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3), qualifying it as a fragment library candidate [1]. In contrast, the unprotected analog 1-(pyridin-3-yl)piperazine (MW 163.22) possesses one hydrogen bond donor (secondary amine) and exhibits significantly higher aqueous solubility, reducing its suitability for hydrophobic allosteric pocket engagement typically targeted in protein-protein interaction modulation. Compared to the 4-pyridyl regioisomer, which has been extensively optimized as an H₃R orthosteric ligand with sub-100 nM potency, the 3-pyridyl variant has received comparatively less optimization as an orthosteric ligand, positioning it as a more attractive unbiased fragment starting point for allosteric site discovery where minimal functional group bias is desired [1][2].

Fragment-based drug discovery Allosteric modulation X-ray crystallography

Enzyme Inhibition Annotation in BRENDA Confirms Biological Target Engagement Distinct from Inert Scaffold Analogs

The BRENDA enzyme database records tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate as an inhibitor in enzyme-catalyzed reactions (1 result), with associated enzyme kinetic parameters and literature references [1]. This annotation establishes that the compound possesses measurable biological activity as an enzyme ligand, distinguishing it from structurally related piperazine carboxylates that lack documented target engagement. In contrast, the 4-pyridyl regioisomer (CAS 887775-50-0) and the 2-pyridyl regioisomer are not annotated as enzyme inhibitors in BRENDA, suggesting that the 3-pyridyl nitrogen position may confer a privileged geometry for enzyme active-site or allosteric-site recognition [1]. It is noted that the specific enzyme target identity, quantitative inhibition constant (Ki or IC₅₀), and assay conditions from the BRENDA record are not publicly accessible without database login credentials, which limits the strength of this comparison to class-level inference. This evidence dimension should be verified against the full BRENDA entry as part of pre-procurement due diligence.

Enzyme inhibition Biochemical assay Target engagement

Optimal Research and Industrial Application Scenarios for Tert-Butyl 4-(Pyridin-3-YL)piperazine-1-carboxylate Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Probe Development and Neuropharmacology SAR Programs

For laboratories developing σ₁-selective pharmacological probes for methamphetamine abuse, cocaine addiction, or neuroprotection studies, the 3-pyridyl scaffold is the empirically validated starting point. As demonstrated by Stavitskaya et al. (2010), (3-pyridyl)piperazines exhibit σ₁ Ki values as low as 21.2 nM with σ₁/σ₂ selectivity ratios of ~0.19–0.22, confirming σ₁ preference [1]. The Boc protecting group enables further N1 diversification to optimize pharmacokinetic properties while retaining the 3-pyridyl-N4 pharmacophore responsible for σ₁ engagement. Importantly, procurement of the 2-pyridyl regioisomer would be counterproductive for σ₁ programs, as it drives σ₂ selectivity (σ₁/σ₂ = 16.9 for 2-pyridyl lead compound 6) [1].

CDK4/6 Inhibitor Medicinal Chemistry Leveraging Amgen Patent Precedent

Medicinal chemistry teams pursuing ATP-competitive CDK4/6 inhibitors for ER-positive breast cancer or other CDK4-mediated malignancies should prioritize the 3-pyridyl regioisomer based on its established use as a synthetic intermediate in Amgen's WO2009/085185 A1 patent covering fused pyridine-pyrimidine-triazine cell cycle inhibitors [2]. The reported ~84% synthesis yield at patent scale indicates robust process chemistry feasibility . The 4-pyridyl regioisomer, by contrast, has established precedent exclusively in hH₃R neuroscience programs (Szczepańska et al., 2018) and lacks patent citation in CDK inhibitor intellectual property, making it an inappropriate scaffold choice for oncology kinase programs [3].

Fragment-Based Allosteric Drug Discovery and Structural Biology

The compound's Rule-of-Three compliance (MW 263.34, XLogP3 1.6, HBD 0, HBA 4) and commercial availability in salt forms optimized for protein co-crystallization make it a suitable fragment starting point for allosteric pocket screening [4]. In contrast to the unprotected analog 1-(pyridin-3-yl)piperazine, which carries a hydrogen bond donor (secondary amine) that increases aqueous solubility and disfavors hydrophobic allosteric pocket engagement, the Boc-protected scaffold presents zero hydrogen bond donors, enhancing predicted membrane permeability and hydrophobic pocket complementarity [4]. The 4-pyridyl regioisomer carries extensive orthosteric H₃R ligand SAR bias (Ki = 16–120 nM range), reducing its attractiveness as an unbiased fragment starting point for novel allosteric site identification [3].

Multi-Step Parallel Synthesis of Piperazine-Containing Compound Libraries

For high-throughput parallel synthesis operations requiring monofunctionalized piperazine intermediates, the Boc-protected scaffold offers decisive synthetic orthogonality advantages. Quantitative Boc deprotection (90–98% yield with TFA or HCl) liberates a single secondary amine for subsequent diversification, circumventing the regioisomeric mixtures (<60% monofunctionalization selectivity) that plague direct derivatization of unprotected 1-(pyridin-3-yl)piperazine [5][6]. The Boc group also enables regioselective α-lithiation (>85% regioselectivity) at the carbamate-substituted ring carbon for electrophilic C–C bond formation, a transformation inaccessible with N-alkyl piperazine analogs [6]. These features reduce chromatographic purification burden and improve library production throughput.

Quote Request

Request a Quote for Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.